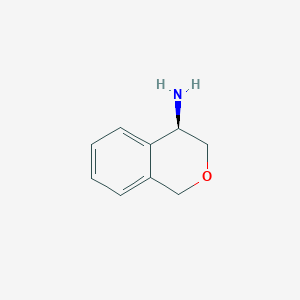
(r)-Isochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isochroman-4-amine is a chiral amine compound that belongs to the isochroman family Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Isochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available isochroman.
Chiral Resolution: The racemic mixture of isochroman-4-amine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Reductive Amination: One common method involves the reductive amination of isochroman-4-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of ®-Isochroman-4-amine may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or crystallization techniques to separate the enantiomers.
Catalytic Hydrogenation: Employing chiral catalysts to achieve enantioselective hydrogenation of isochroman-4-one to ®-Isochroman-4-amine.
Chemical Reactions Analysis
Types of Reactions: ®-Isochroman-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isochroman-4-imine or further to isochroman-4-one.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Isochroman-4-imine, Isochroman-4-one.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted isochroman-4-amines.
Scientific Research Applications
Chemistry: ®-Isochroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, ®-Isochroman-4-amine is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-Isochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Isochroman-4-amine: The non-chiral version of the compound.
Isochroman-4-one: The oxidized form of isochroman-4-amine.
Isochroman-4-imine: An intermediate in the oxidation of isochroman-4-amine.
Uniqueness: ®-Isochroman-4-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(4R)-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWBOBBXXDXHU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2CO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














